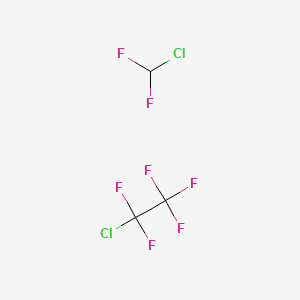Refrigerant 502
CAS No.: 39432-81-0
Cat. No.: VC17985098
Molecular Formula: C3HCl2F7
Molecular Weight: 240.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39432-81-0 |
|---|---|
| Molecular Formula | C3HCl2F7 |
| Molecular Weight | 240.93 g/mol |
| IUPAC Name | chloro(difluoro)methane;1-chloro-1,1,2,2,2-pentafluoroethane |
| Standard InChI | InChI=1S/C2ClF5.CHClF2/c3-1(4,5)2(6,7)8;2-1(3)4/h;1H |
| Standard InChI Key | SGVQWMHGPNLWSW-UHFFFAOYSA-N |
| Canonical SMILES | C(F)(F)Cl.C(C(F)(F)Cl)(F)(F)F |
Introduction
Chemical Composition and Physical Properties
Molecular Structure and Formulation
R-502 is an azeotropic mixture of R-22 (CHClF₂) and R-115 (CClF₂CF₃). The blend’s azeotropic nature ensures minimal temperature glide (≤0.6°C), enabling consistent performance across evaporation and condensation phases . Its molecular weight is 111.6 g/mol, with a boiling point of -49.5°F (-45.3°C) at atmospheric pressure .
Thermodynamic Characteristics
Key thermodynamic properties include a critical temperature of 177.3°F (80.7°C) and critical pressure of 582.8 psia . The liquid density at 70°F (21.1°C) is 77 lb/ft³, while vapor density at boiling point is 0.388 lb/ft³ . The heat of vaporization at boiling point is 74.2 BTU/lb, and specific heat capacities are 0.2958 BTU/lb·°F (liquid) and 0.388 BTU/lb·°F (vapor) .
Table 1: Thermodynamic Properties of R-502
| Property | Value |
|---|---|
| Boiling Point (1 atm) | -49.5°F (-45.3°C) |
| Critical Temperature | 177.3°F (80.7°C) |
| Critical Pressure | 582.8 psia |
| Liquid Density (70°F) | 77 lb/ft³ |
| Ozone Depletion Potential | 0.33 (CFC-11 = 1.0) |
| Global Warming Potential | 4,650 (CO₂ = 1.0) |
Historical Applications and Performance
Performance in Refrigeration Cycles
Modern Alternatives and Retrofitting Challenges
HFC and HFO Blends
Post-phase-out alternatives include:
-
R-428A: A blend of R-125 (77.5%), R-143a (20%), R-290 (0.6%), and R-600a (1.9%), designed for medium/low-temperature systems .
-
R-434A: A mixture of R-125 (63.2%), R-134a (16%), R-143a (18%), and R-600a (2.8%), optimized for air conditioning and refrigeration .
Performance Trade-offs
Studies comparing R-502 to R-407A and R-449A revealed a 12–15% reduction in COP and 20–30% lower volumetric capacity, necessitating system modifications like enlarged compressors or enhanced heat exchangers .
Table 2: Comparative Performance of R-502 Alternatives
| Refrigerant | COP Relative to R-502 | Volumetric Capacity (%) | Discharge Temp (°F) |
|---|---|---|---|
| R-407A | 0.93 | 88 | 105 |
| R-449A | 0.89 | 78 | 110 |
| R-428A | 0.91 | 82 | 108 |
Thermodynamic Analysis and Phase Behavior
Pressure-Enthalpy Diagrams
R-502’s pressure-enthalpy (P-h) curve exhibits minimal glide, ensuring stable evaporation and condensation. At -40°F (-40°C), the evaporator pressure is 18.7 psia, rising to 93.5 psia at 70°F (21.1°C) .
Heat Transfer Efficiency
The refrigerant’s specific heat ratio () of 1.12 enhances heat absorption in evaporators, but its low critical temperature limits efficiency in high-ambient conditions .
Regulatory and Industry Perspectives
Compliance with International Agreements
The Kigali Amendment to the Montreal Protocol further restricts HFCs, pushing industries toward low-GWP solutions like hydrofluoroolefins (HFOs) and natural refrigerants (e.g., ammonia, CO₂) .
Retrofitting Best Practices
Retrofitting R-502 systems requires:
-
Oil changes from mineral oil to polyolester (POE) or alkylbenzene (AB) lubricants .
-
Adjustments to expansion valves and suction lines to accommodate alternative refrigerants’ flow rates .
“The phase-out of R-502 underscores the refrigeration industry’s dual challenge: balancing thermodynamic performance with ecological responsibility.”
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume